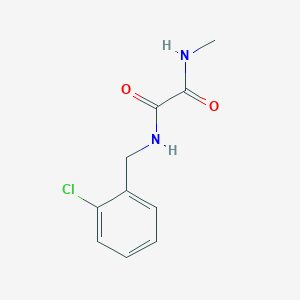

3-(4-ethylphenyl)-1-(3-fluorobenzyl)quinazoline-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-ethylphenyl)-1-(3-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Aplicaciones Científicas De Investigación

Synthesis Methods

- A study by Tran et al. (2005) describes a synthesis method for 3-amino-1H-quinazoline-2,4-diones, which could be relevant for creating derivatives similar to 3-(4-ethylphenyl)-1-(3-fluorobenzyl)quinazoline-2,4(1H,3H)-dione (Tran et al., 2005).

Fluorescent Probes

- Wang et al. (2009) developed viscosity-sensitive fluorescent probes using benzo[g]quinoxaline derivatives, which may indicate potential applications of quinazoline-2,4(1H,3H)-dione derivatives in fluorescence-based detection (Wang et al., 2009).

Herbicide Research

- Wang et al. (2014) synthesized novel triketone-containing quinazoline-2,4-dione derivatives for use as herbicides, highlighting the potential of quinazoline-2,4(1H,3H)-dione derivatives in agricultural applications (Wang et al., 2014).

Light-Induced Reactions

- He et al. (2021) investigated the microscopic mechanism of light-induced tetrazole-quinone 1,3-dipolar cycloadditions, which may inform the use of quinazoline-2,4(1H,3H)-dione derivatives in photochemical reactions (He et al., 2021).

CO2 Fixation

- Kimura et al. (2012) discussed the use of quinazoline-2,4(1H,3H)-diones in the chemical fixation of CO2, suggesting potential environmental applications (Kimura et al., 2012).

Pharmaceutical Intermediates

- Vessally et al. (2017) focused on the importance of quinazoline-2,4(1H,3H)-dione derivatives as intermediates in pharmaceuticals (Vessally et al., 2017).

Electronic Material Synthesis

- Huang et al. (2006) synthesized compounds containing quinoxaline and pyrazine moieties for use as electronic materials, which might have implications for quinazoline-2,4(1H,3H)-dione derivatives in electronics (Huang et al., 2006).

Antidiabetic Activity

- Santos-Ballardo et al. (2020) explored the antidiabetic activity of quinazoline-2,4-diones, indicating potential therapeutic uses (Santos-Ballardo et al., 2020).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-ethylphenyl)-1-(3-fluorobenzyl)quinazoline-2,4(1H,3H)-dione involves the condensation of 4-ethylbenzaldehyde with 3-fluorobenzylamine to form the corresponding imine, which is then cyclized with anthranilic acid to yield the target compound.", "Starting Materials": [ "4-ethylbenzaldehyde", "3-fluorobenzylamine", "anthranilic acid", "acetic anhydride", "sodium acetate", "ethanol", "diethyl ether", "chloroform", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Dissolve 4-ethylbenzaldehyde (1.0 equiv) and 3-fluorobenzylamine (1.2 equiv) in ethanol and add a catalytic amount of acetic anhydride. Stir the mixture at room temperature for 1 hour to form the imine intermediate.", "Step 2: Add anthranilic acid (1.2 equiv) to the reaction mixture and heat the mixture to reflux for 6 hours. Allow the mixture to cool to room temperature and then filter the solid product. Wash the solid with diethyl ether and dry under vacuum to obtain the crude product.", "Step 3: Dissolve the crude product in chloroform and add a solution of sodium hydroxide in water. Stir the mixture at room temperature for 1 hour to hydrolyze the ester group. Acidify the mixture with hydrochloric acid and extract the product with chloroform.", "Step 4: Wash the organic layer with water and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to obtain the pure product as a solid." ] } | |

Número CAS |

899900-77-7 |

Nombre del producto |

3-(4-ethylphenyl)-1-(3-fluorobenzyl)quinazoline-2,4(1H,3H)-dione |

Fórmula molecular |

C23H19FN2O2 |

Peso molecular |

374.415 |

Nombre IUPAC |

3-(4-ethylphenyl)-1-[(3-fluorophenyl)methyl]quinazoline-2,4-dione |

InChI |

InChI=1S/C23H19FN2O2/c1-2-16-10-12-19(13-11-16)26-22(27)20-8-3-4-9-21(20)25(23(26)28)15-17-6-5-7-18(24)14-17/h3-14H,2,15H2,1H3 |

Clave InChI |

AHFOZPXSOPPGMK-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)F |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-carbonyl)pyridine 1-oxide](/img/structure/B2714704.png)

![[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B2714705.png)

![[3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2714706.png)

![3-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2714710.png)

![2-(3,4-Dimethoxyphenyl)-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide](/img/structure/B2714712.png)

![4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2714717.png)

![Ethyl 2-[4-(benzylamino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2714719.png)

![Ethyl 2-[2-[4-(diethylsulfamoyl)benzoyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2714721.png)

![3-chloro-4-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2714723.png)